N-(4-bromo-3-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide
Description
This compound is a synthetic heterocyclic derivative characterized by a complex tetracyclic core containing sulfur (thia) and nitrogen (aza) atoms. The structure includes a 4-bromo-3-methylphenyl substituent linked via an acetamide group to a sulfur-containing tetraazatetracyclohexadeca-pentaenyl system.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5OS2/c1-11-8-12(6-7-14(11)21)23-16(27)9-28-20-25-24-18-17-13-4-2-3-5-15(13)29-19(17)22-10-26(18)20/h6-8,10H,2-5,9H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAPYYZFUQNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C3N2C=NC4=C3C5=C(S4)CCCC5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 426.35 g/mol. Its structural complexity arises from the presence of a tetraazatetracyclo framework and a thioacetamide moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉BrN₅S |
| Molecular Weight | 426.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-(4-bromo-3-methylphenyl)-2-{10-thia... exhibit significant antimicrobial activity. For instance, derivatives of thioacetamide have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom and the unique tetraazatetracyclo structure may enhance the compound's ability to penetrate bacterial membranes and disrupt vital cellular processes.
Anticancer Activity
Research has also explored the potential anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells.
Case Study: In Vitro Efficacy
A notable case study involved testing the compound's effects on human breast cancer cells (MCF-7). The results indicated that treatment with various concentrations (10 µM, 25 µM, 50 µM) resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at higher concentrations.
- Apoptotic Induction : Flow cytometry analysis confirmed increased apoptotic cells post-treatment.
Table 2: In Vitro Activity Against Cancer Cell Lines
| Cell Line | Concentration (µM) | Viability (%) | Apoptosis (%) |
|---|---|---|---|
| MCF-7 | 10 | 85 | 5 |
| MCF-7 | 25 | 65 | 20 |
| MCF-7 | 50 | 30 | 45 |
The biological activity of N-(4-bromo-3-methylphenyl)-2-{10-thia... is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The thioacetamide moiety may inhibit key enzymes involved in metabolic pathways.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.
- Oxidative Stress Induction : Increased ROS levels lead to cellular damage and apoptosis in sensitive cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and two analogs from the evidence:
Key Observations :
- Heteroatom Diversity : The target compound integrates sulfur and nitrogen, while Analog 1 replaces sulfur with oxygen, and Analog 2 lacks sulfur entirely, relying on nitrogen-rich systems .
- Substituent Effects : The bromine and methyl groups in the target compound may enhance lipophilicity and steric hindrance compared to the methoxy and phenyl groups in Analog 2, which could influence solubility and binding affinity .
Physicochemical Properties
- Crystal Structure : Analog 2 exhibits a mean C–C bond length of 0.005 Å and a high data-to-parameter ratio (7.1), indicating structural rigidity and crystallographic precision . Similar stability might be inferred for the target compound due to its polycyclic framework.
- Molecular Weight : While exact values are unavailable, the target compound’s bromine and sulfur atoms suggest a higher molecular weight compared to Analog 1 (oxygen-dominated) and Analog 2 (nitrogen-dominated).
Research Findings and Limitations
- Synthetic Challenges : The tetracyclic core in the target compound suggests demanding synthesis steps, akin to Analog 2’s hexaazatricyclo system, which required single-crystal X-ray diffraction for structural confirmation .
- Bioactivity Gaps: Marine-derived analogs (e.g., salternamides) from highlight the importance of minor structural variations in bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
